molecular formula C8H5ClO3 B108263 4-(Chlorocarbonyl)benzoic acid CAS No. 18708-46-8

4-(Chlorocarbonyl)benzoic acid

Cat. No. B108263
CAS RN: 18708-46-8
M. Wt: 184.57 g/mol
InChI Key: OYEQKMASMPBQMP-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)benzoic acid is a chlorinated benzoic acid derivative, which is a compound of interest in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the properties and behaviors of structurally related compounds, such as chlorobenzoic acids and benzoic acid derivatives. These insights can be extrapolated to understand the characteristics of this compound.

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex, involving multiple steps and various reagents. Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds such as 4-(oxiran-2-ylmethoxy)benzoic acid have been synthesized through new synthetic routes, indicating the potential for innovative approaches in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their chemical behavior. For instance, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid has been determined using X-ray crystallography, revealing a conformation that departs from perfect staggering . Similarly, the planarity of the 4-chlorobenzoic acid molecule has been noted, with a small dihedral angle between the carboxy group and the benzene ring . These findings suggest that this compound may also exhibit a planar structure, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is influenced by their molecular structure. The presence of substituents such as chlorine can affect the electron density and, consequently, the reactivity of the compound. The papers provided do not directly address the chemical reactions of this compound, but studies on similar compounds can provide a basis for understanding its potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzoic acids have been studied, including their phase behavior and solubility in various solvents. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been used to model the phase behavior of benzoic acid and chlorobenzoic acids, which could be relevant for understanding the properties of this compound . Additionally, the crystal structures of related compounds provide insights into their solid-state properties, which can be important for the design of pharmaceuticals and other applications .

Scientific Research Applications

Thermodynamic Study in Pharmaceuticals

4-(Chlorocarbonyl)benzoic acid is related to benzoic acid, a model compound for drug substances in pharmaceutical research. A study focused on the thermodynamic phase behavior of benzoic acid and its mixtures, which is crucial for process design in pharmaceuticals. The study employed the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase equilibria in aqueous and organic solutions containing benzoic acid and chlorobenzoic acids. This research is vital for screening solubility and predicting phase regions of mixtures containing pharmaceuticals (Reschke et al., 2016).

Environmental Implications

Studies on benzoic acid derivatives, including 4-chlorobenzoic acid, investigate their environmental impact. For example, the photodecomposition of chlorobenzoic acids in aqueous solutions was studied, revealing that ultraviolet irradiation can replace chlorine with hydroxyl and hydrogen, leading to hydroxybenzoic acids and benzoic acid. This research is significant for understanding the environmental fate of such compounds (Crosby & Leitis, 1969).

Synthesis and Biological Evaluation

In another study, derivatives of this compound were synthesized and evaluated as non-steroidal inhibitors of steroid 5 alpha-reductase. This research offers insights into the development of therapeutic agents targeting specific isozymes, highlighting the compound's potential in drug discovery (Salem et al., 2002).

Use in Food and Cosmetics

Benzoic acid and its derivatives, including this compound, are commonly used as preservatives in food, cosmetics, and hygiene products. A review focused on the occurrence, uses, and public health concerns associated with these compounds, underlining their widespread application and potential impacts on health (del Olmo et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed and is harmful to aquatic life .

properties

IUPAC Name

4-carbonochloridoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEQKMASMPBQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491887
Record name 4-(Chlorocarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18708-46-8
Record name 4-(Chlorocarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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